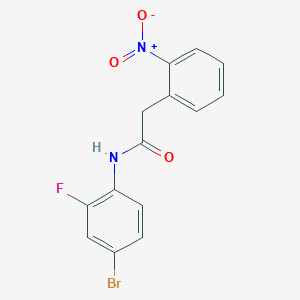

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC14822649

Molecular Formula: C14H10BrFN2O3

Molecular Weight: 353.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10BrFN2O3 |

|---|---|

| Molecular Weight | 353.14 g/mol |

| IUPAC Name | N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C14H10BrFN2O3/c15-10-5-6-12(11(16)8-10)17-14(19)7-9-3-1-2-4-13(9)18(20)21/h1-6,8H,7H2,(H,17,19) |

| Standard InChI Key | YXIMRRHIKZGXNG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-] |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

N-(4-Bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide features a central acetamide backbone bridging two aromatic rings:

-

Aryl Group 1: A 4-bromo-2-fluorophenyl moiety substituted at the para position with bromine (-Br) and ortho position with fluorine (-F).

-

Aryl Group 2: A 2-nitrophenyl group with a nitro (-NO₂) substituent at the ortho position.

The IUPAC name N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide reflects this substitution pattern, while its SMILES string (C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-]) encodes the connectivity. X-ray crystallography of analogous compounds reveals planar acetamide linkages and intramolecular hydrogen bonding between the amide NH and nitro oxygen, stabilizing the conformation .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 353.14 g/mol | |

| Density | ~1.7 g/cm³ (estimated) | |

| Melting Point | 97–100°C (intermediate) | |

| LogP (Partition Coeff.) | 2.01 (analogous compound) | |

| Solubility | Low in polar solvents |

The bromine and fluorine atoms enhance lipophilicity, favoring membrane permeability in biological systems . Nitro groups contribute to electron-deficient aromatic systems, enabling nucleophilic substitution reactions .

Synthesis and Manufacturing Processes

Industrial-Scale Synthesis

A patented route (CN110305018A) outlines a four-step synthesis from o-bromoaniline :

-

Acetylation:

Yield: 92–93% after recrystallization in n-heptane . -

Nitration:

Nitration occurs regioselectively at the meta position due to acetamide directing effects . -

Hydrolysis:

Hydrolysis under acidic conditions removes the acetyl group . -

Diazotization and Fluorination:

Thermal decomposition of diazonium salts introduces fluorine .

Optimization Strategies

-

Cost Efficiency: Avoids expensive fluorinating agents (e.g., KF, CsF) by using aqueous HF .

-

Purity Control: Recrystallization in n-hexane achieves >92% purity, critical for pharmaceutical intermediates .

Applications and Future Directions

Industrial Applications

-

Pharmaceutical Intermediates: Precursor to antitubercular and anticancer agents .

-

Agrochemicals: Nitroaryl compounds serve as herbicides and fungicides .

Research Priorities

-

Structure-Activity Relationships (SAR): Modifying bromine/fluorine positions to optimize bioavailability.

-

In Vivo Studies: Pharmacokinetic profiling in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume